Desapioplatycodin D, also known as Deapioplatycodin D, is a triterpenoid saponin derived from the root of Platycodon grandiflorus, a plant commonly used in traditional medicine, particularly in East Asia. This compound is notable for its potential pharmacological properties, including anti-inflammatory and immunomodulatory effects. The molecular formula for Desapioplatycodin D is .
Desapioplatycodin D is primarily extracted from the roots of Platycodon grandiflorus, which has been utilized in traditional herbal medicine for centuries. The plant is recognized for its various bioactive compounds, contributing to its therapeutic applications.
Desapioplatycodin D belongs to the class of compounds known as triterpenoid saponins. These compounds are characterized by their steroid-like structure and sugar moieties, which contribute to their biological activities.
The synthesis of Desapioplatycodin D can be achieved through several methods, primarily focusing on extraction from natural sources or chemical synthesis in laboratory settings.
The extraction process is optimized for yield and purity, often employing techniques such as:
Desapioplatycodin D exhibits a complex molecular structure characterized by multiple rings and functional groups typical of saponins. The detailed structural formula reveals:
Desapioplatycodin D undergoes various chemical reactions typical of saponins, including:
The stability of Desapioplatycodin D can be influenced by pH and temperature conditions during reactions. It is essential to control these parameters to maintain compound integrity during experimental procedures.
Desapioplatycodin D exhibits its pharmacological effects primarily through modulation of immune responses and anti-inflammatory pathways. Its mechanism may involve:
Research indicates that Desapioplatycodin D can reduce inflammation in various cell types, suggesting its potential therapeutic applications in conditions characterized by excessive inflammatory responses.
Desapioplatycodin D has been researched for various scientific uses, primarily due to its potential health benefits:
Desapioplatycodin D (DPD), a bioactive oleanane-type triterpenoid saponin, is primarily derived from the roots of Platycodon grandiflorum (Jacq.) A. DC., a perennial herbaceous species representing the monotypic genus Platycodon within the Campanulaceae family. Recent chromosome-scale genome sequencing (622.86 Mb assembly anchored to nine chromosomes) has revealed significant evolutionary insights, positioning P. grandiflorus as phylogenetically closest to Mikania micrantha, Helianthus annuus, and Lactuca sativa with an estimated divergence time of approximately 73.8 million years [2] [10]. The species exhibits substantial genetic expansion in gene families associated with secondary metabolite biosynthesis, including brassinosteroid, flavonoid, and stilbenoid pathways, which underpin its saponin production capabilities [2]. The root-specific expression of biosynthetic genes and the negative correlation between flowering time (regulated by PlgFT gene) and root biomass accumulation present critical considerations for optimizing DPD yield through molecular breeding approaches that delay flowering [5].
P. grandiflorum roots (termed Jiegeng in Traditional Chinese Medicine, Doraji in Korean medicine, and Kikyo in Japanese Kampo) have been integral to East Asian medical systems for over two millennia. Ancient texts, including the Shennong Bencao Jing (Han Dynasty, 25–220 CE), document its use for treating "chest and hypochondriac pain, abdominal fullness, faint bowel sounds, palpitations, and shortness of breath" [6] [7]. Within traditional formulations, Jiegeng was frequently paired with Glycyrrhiza uralensis (Gancao) in preparations like Jiegeng Decoction to treat lung abscesses and respiratory conditions—a combination now recognized to enhance saponin bioavailability through metabolic interactions [1] [6]. The cultural and medicinal significance extends beyond therapeutics; in Korea, the roots are fermented as kimchi, while in Japan, the plant holds cultural symbolism as one of the "Seven Autumn Grasses" in classical literature [6] [7].
Table 1: Traditional Formulations Containing P. grandiflorum Roots with Documented Uses
Formulation Name | Cultural System | Key Components | Historical Applications |
---|---|---|---|
Jiegeng Tang (Decoction) | Chinese Medicine | Jiegeng + Gancao | Lung abscesses, cough with chest fullness, purulent sputum |
Shiwei Baidu Yin | Japanese Kampo | Jiegeng + Schizonepeta, Arctium, Angelica, Licorice | Chronic urticaria, suppurative skin conditions |
Jingjie Lianqiao Tang | Japanese Kampo | Jiegeng + Forsythia, Mint, Schizonepeta | Chronic rhinitis, tonsillitis |
The modernization of P. grandiflorum-based therapeutics marks a shift from crude root preparations to targeted saponin applications. Early pharmacopeias standardized root materials based on organoleptic properties and minimal bioactive markers, with contemporary standards (e.g., Chinese Pharmacopoeia 2020) now mandating a minimum of 0.10% platycodin D content—a structural analog and biosynthetic precursor to desapioplatycodin D [6]. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabled the isolation and quantification of DPD in biological matrices, revealing its pharmacokinetic profile distinct from platycodin D [1]. Crucially, comparative pharmacokinetic studies demonstrated that co-administration with Gancao significantly increased the area under the curve (AUC) and prolonged the half-life (t₁/₂) of DPD in rat models—a finding attributed to Gancao's inhibition of microbial metabolism in the gut rather than enhanced intestinal absorption [1]. This mechanistic understanding exemplifies the rationalization of traditional combinations into contemporary pharmacological principles.
Table 2: Phylogenetic Relationships of P. grandiflorus Among Asterids
Species | Divergence Time (Million Years) | Genetic Similarity to P. grandiflorus | Key Genomic Features |
---|---|---|---|
Helianthus annuus | 73.8 | High (sister clade) | Shared expansion in stress-response genes |
Mikania micrantha | 73.8 | High (sister clade) | Convergent evolution in secondary metabolism pathways |
Lactuca sativa | 73.8 | Moderate | Divergent SOD gene family organization |
Arabidopsis thaliana | >115 | Low (outgroup) | Absence of specialized triterpenoid pathways |
Desapioplatycodin D represents a deapiosylated derivative of platycodin D, characterized by the absence of an apiose sugar moiety at the C3 position. This structural modification significantly alters its physicochemical properties, including hydrophilicity and membrane interaction capabilities. DPD shares the core oleanane skeleton with other bioactive platycodins but exhibits distinct bioactivity profiles due to differential glycosylation patterns. The presence of multiple hydroxyl groups and a carboxylic acid moiety enhances its solubility in aqueous matrices but reduces passive diffusion across biological membranes—a limitation partially overcome by traditional combinations with Gancao as evidenced by increased plasma concentrations in co-administered subjects [1] [3].
Contemporary research leverages DPD's mechanistic actions for therapeutic innovation beyond traditional applications. In oncology, DPD synergizes with protein toxins by facilitating endosomal escape and enhancing cytotoxic payload delivery in hepatocellular carcinoma models through modulation of AKT and MAPK signaling pathways [7]. Cardiovascular research focuses on DPD's regulation of cholesterol homeostasis via IDOL/LDLR axis modulation, where it downregulates the E3 ubiquitin ligase IDOL, stabilizing hepatic LDL receptors and enhancing LDL-cholesterol clearance—effects potentiated in combination with statins [3]. Agricultural biotechnology exploits the understanding of PlgFT gene regulation to develop late-flowering cultivars, redirecting metabolic resources toward root biomass and saponin accumulation. Field trials demonstrate 3–4-year-old roots contain 0.11–0.13% platycodin D (surpassing pharmacopeial standards), with proportional increases in DPD content [5] [6].
Table 3: Documented Pharmacological Mechanisms of Desapioplatycodin D
Biological Activity | Molecular Target/Pathway | Experimental Model | Key Effects |
---|---|---|---|
Cholesterol Homeostasis | IDOL mRNA / LDLR ubiquitination | Hepatic cell lines | ↑ LDLR surface expression, ↑ LDL uptake |
Antitumor Activity | PI3K/Akt/mTOR, MAPK pathways | H520 lung cancer xenografts | ↑ Apoptosis (caspase-3/PARP), ↓ Tumor volume |
Metabolic Stability | Gut microbiota metabolism | Rat pharmacokinetic study | ↑ AUC (214%), ↑ t₁/₂ (38%) with Gancao co-administration |
Antioxidant System Regulation | SOD gene family modulation | Tissue-specific RNA-seq | ↑ Oxidative stress response in roots and leaves |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0